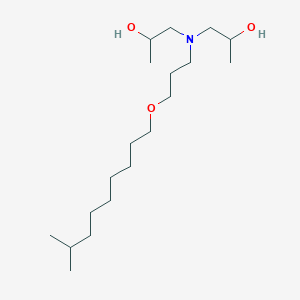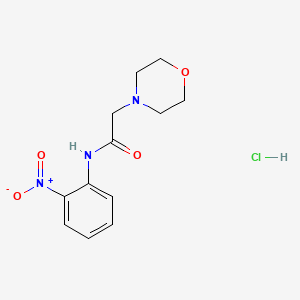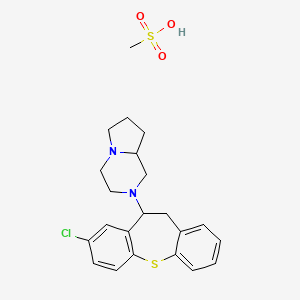
Ethanediamide, N-(4-hydroxyphenyl)-N'-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of both a hydroxyphenyl group and a phenylsulfonyl group attached to the ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- typically involves the reaction of ethanediamide with 4-hydroxybenzene and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: N-substituted amides and related compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyphenyl and phenylsulfonyl groups may play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanediamide, N-(4-hydroxyphenyl)-N’-(methylsulfonyl)-
- Ethanediamide, N-(4-methoxyphenyl)-N’-(phenylsulfonyl)-
- Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylthio)-
Uniqueness
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)- is unique due to the presence of both hydroxyphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93628-87-6 |
|---|---|
Molekularformel |
C14H12N2O5S |
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C14H12N2O5S/c17-11-8-6-10(7-9-11)15-13(18)14(19)16-22(20,21)12-4-2-1-3-5-12/h1-9,17H,(H,15,18)(H,16,19) |
InChI-Schlüssel |
LMCXQKLWSVYZLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)



